Boiling Point Elevation Drives Thermal Process Stability vs. Octa-1,5-dien-3-ol
Undeca-1,5-dien-3-ol exhibits a boiling point of 244 °C, which is 57 °C higher than the 187 °C measured for the C8 homologue octa-1,5-dien-3-ol under identical conditions [1][2]. This substantially lower volatility translates into superior retention during high-temperature food processing (baking, extrusion) and prolonged shelf-life in ambient-stored consumer products.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 244 °C (NMR; 95 % racemate, E/Z 60–90 % E) |
| Comparator Or Baseline | Octa-1,5-dien-3-ol: 187 °C (MS; 95 % racemate, E/Z 60–90 % E) |
| Quantified Difference | +57 °C (30 % higher) |
| Conditions | Measured at atmospheric pressure; data from EFSA FGE.07Rev6 specifications |
Why This Matters
Procurement decisions involving thermal processes must account for volatile loss; undeca-1,5-dien-3-ol's higher boiling point directly reduces evaporative losses relative to the C8 alternative.
- [1] EFSA Panel on Food Additives and Flavourings. Scientific Opinion on Flavouring Group Evaluation 7, Revision 6 (FGE.07Rev6). EFSA Journal. 2022;20(2):e07090. View Source
- [2] FlavScents. 1,5-Undecadien-3-ol Material Library. CAS 56722-23-7. View Source
